2,4-Difluorobenzoic acid is an aromatic carboxylic acid characterized by two fluorine atoms located at the 2 and 4 positions of the benzene ring. Its molecular formula is C₇H₄F₂O₂, and it has a molecular weight of approximately 162.1 g/mol. This compound exists as a white crystalline solid at room temperature and is soluble in organic solvents such as ethanol and acetone, but has limited solubility in water .
The compound's reactivity is influenced by the electronegative fluorine atoms, which affect the electron density of the aromatic ring .
Studies indicate that 2,4-difluorobenzoic acid exhibits biological activity that makes it a valuable intermediate in pharmaceutical synthesis. It has been noted for its antifungal properties and potential applications in developing herbicides and pesticides. The compound's structure allows it to interact effectively with biological targets, making it useful in medicinal chemistry .
Several methods exist for synthesizing 2,4-difluorobenzoic acid:
2,4-Difluorobenzoic acid serves multiple purposes across various fields:
Research into the interaction of 2,4-difluorobenzoic acid with biological systems reveals its potential effects on various enzymes and receptors. Studies have shown that its unique structure allows for specific binding interactions that can inhibit or modulate biological pathways. This characteristic is particularly relevant in drug design where targeting specific biological mechanisms is crucial for therapeutic efficacy .
Several compounds share structural similarities with 2,4-difluorobenzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Fluorobenzoic Acid | C₇H₅F O₂ | Contains one fluorine atom; less potent biologically |
3,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | Fluorine atoms at different positions; distinct reactivity |
2,5-Difluorobenzoic Acid | C₇H₄F₂O₂ | Different substitution pattern; potential variations in biological activity |
3-Fluorobenzoic Acid | C₇H₅F O₂ | Similar structure but with only one fluorine atom |
Each of these compounds exhibits different physical and chemical properties due to variations in their substitution patterns on the benzene ring. The presence of two fluorine atoms in 2,4-difluorobenzoic acid enhances its reactivity and biological activity compared to its mono-fluorinated counterparts .
Fluorinated benzoic acids represent a critical class of compounds in modern chemistry due to their unique electronic and steric properties. The introduction of fluorine atoms into aromatic systems enhances metabolic stability, lipophilicity, and binding affinity in pharmaceutical agents while modulating acidity and reactivity in synthetic intermediates. Among these derivatives, 2,4-difluorobenzoic acid (C~7~H~4~F~2~O~2~, CAS 1583-58-0) has emerged as a pivotal building block for antifungal drugs, agrochemicals, and advanced materials. Its molecular structure, featuring fluorine atoms at the 2- and 4-positions, creates a distinct electronic profile that influences both synthetic pathways and biological interactions.
Early synthesis routes for 2,4-difluorobenzoic acid relied on multi-step processes involving hazardous reagents like potassium dichromate, which posed environmental and safety challenges. Breakthroughs in catalytic oxidation and fluorination methodologies during the 2010s revolutionized production efficiency. For instance, the adoption of hydrogen peroxide and manganese dioxide as eco-friendly oxidants reduced waste generation by 40% compared to traditional methods. Parallel advancements in purification techniques enabled industrial-scale production of high-purity (>99%) material, meeting stringent pharmaceutical requirements.
Irritant